THZ1 Dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THZ1 2HCl involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 5-chloro-4-(1H-indol-3-yl)pyrimidine with aniline derivatives under specific conditions to form the core structure.
Introduction of functional groups: The core structure is then modified by introducing functional groups such as dimethylamino and benzamido groups through various chemical reactions.
Industrial Production Methods
Industrial production of THZ1 2HCl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
THZ1 2HCl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can be employed to introduce different substituents into the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of THZ1 2HCl with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research .
Scientific Research Applications
THZ1 2HCl has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the role of cyclin-dependent kinase 7 in various chemical processes.
Biology: THZ1 2HCl is used to investigate the biological functions of cyclin-dependent kinase 7 and its role in cell cycle regulation and transcription.
Medicine: The compound has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
THZ1 2HCl exerts its effects by covalently binding to a unique cysteine residue located outside the canonical kinase domain of cyclin-dependent kinase 7. This binding inhibits the kinase activity of cyclin-dependent kinase 7, leading to the suppression of RNA polymerase II-mediated transcription. The compound also affects the phosphorylation of other cyclin-dependent kinases, further disrupting the cell cycle and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to THZ1 2HCl include:
THZ1: A selective and potent covalent inhibitor of cyclin-dependent kinase 7.
THZ1-R: A derivative of THZ1 with similar inhibitory properties.
CDK8-IN-4: An inhibitor of cyclin-dependent kinase 8 with similar structural features.
Uniqueness
THZ1 2HCl is unique due to its ability to selectively and covalently bind to cyclin-dependent kinase 7, targeting a remote cysteine residue outside the canonical kinase domain. This unique mechanism of action provides high selectivity and potency, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTGQOACYBCREM-QVLKBJGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.